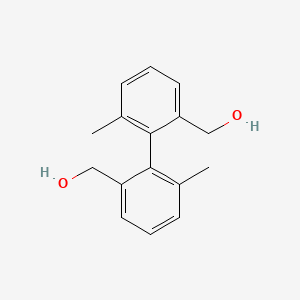

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol

Beschreibung

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol is a biphenyl-derived diol featuring methyl substituents at the 6,6'-positions and hydroxymethyl groups at the 2,2'-positions. HBDDE is synthesized from the parent diol via methylation of the hydroxyl groups. The diol itself may serve as a precursor in organic synthesis or a scaffold for further functionalization, though its biological activity remains underexplored compared to HBDDE.

Eigenschaften

CAS-Nummer |

3594-91-0 |

|---|---|

Molekularformel |

C16H18O2 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol |

InChI |

InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3 |

InChI-Schlüssel |

APVANCOMZWSFHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:

Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.

Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.

Industrial Production Methods

Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.

Major Products Formed

Oxidation: Formation of diketones or dialdehydes.

Reduction: Formation of diols.

Substitution: Formation of halogenated or alkylated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

HBDDE (Dimethyl Ether Derivative)

HBDDE is the dimethyl ether derivative of (6,6'-dimethyl-2,2'-biphenyldiyl)dimethanol and a selective PKC inhibitor. Key comparisons include:

- Mechanism of Action : HBDDE inhibits PKCα (IC₅₀ = 43 μM) and PKCγ (IC₅₀ = 50 μM) in vitro but induces apoptosis in neurons at lower concentrations (~10 μM) independent of PKC inhibition .

- Selectivity : Unlike bisindolylmaleimide XI (BIM), a broad-spectrum PKC inhibitor, HBDDE’s apoptotic effects persist even after PKCα/γ downregulation, suggesting off-target pathways .

- Applications: Used in studies on oxidative stress (e.g., suppressing hyperglycemia-induced superoxide anion release in monocytes via PKCα inhibition) .

Bisindolylmaleimide XI (BIM)

- Structure : A maleimide-based PKC inhibitor.

- Mechanism: Broadly inhibits classical and novel PKC isoforms (IC₅₀ = 10–20 nM), unlike HBDDE’s isoform selectivity .

GF 109203X

- Structure : Indolylmaleimide analog.

- Mechanism : Pan-PKC inhibitor (IC₅₀ = 20–100 nM).

Bipyridine Derivatives (e.g., 6,6′-Dimethyl-2,2′-bipyridine)

Biologische Aktivität

(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol, a compound with notable structural features, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol is , and it has a molecular weight of 258.31 g/mol. The compound features two methyl groups at the 6-position of the biphenyl moiety, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol |

The biological activity of (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Preliminary studies suggest that it could affect signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

- Antioxidant Activity : Studies have indicated that (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates that (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol may possess anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in cell cultures.

Case Studies

Several case studies have highlighted the biological effects of (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's antioxidant capacity using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to untreated controls.

- Study 2 : In a microbiological assessment, (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

- Study 3 : An anti-inflammatory study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with (6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol resulted in decreased levels of TNF-alpha and IL-6 cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.